molecular formula C15H14N2O2 B14604548 5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione CAS No. 60984-47-6

5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione

Katalognummer: B14604548
CAS-Nummer: 60984-47-6
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: TYBWNIPVEQNKTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C14H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a naphthalene ring attached to the imidazolidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione typically involves the reaction of naphthalene derivatives with imidazolidine-2,4-dione under specific conditions. One common method includes the use of naphthalene-1-carboxaldehyde and 5,5-dimethylhydantoin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-1-(naphthalen-1-yl)imidazolidine-2,4-dione is unique due to the presence of both the naphthalene ring and the imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

60984-47-6

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

5,5-dimethyl-1-naphthalen-1-ylimidazolidine-2,4-dione

InChI

InChI=1S/C15H14N2O2/c1-15(2)13(18)16-14(19)17(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,16,18,19)

InChI-Schlüssel

TYBWNIPVEQNKTL-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)NC(=O)N1C2=CC=CC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.